N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound with significant relevance in pharmaceutical research and development. Its CAS number is 359878-47-0, and it is also known by its systematic name, N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine. This compound is classified as a piperidine derivative, which is often explored for its potential therapeutic applications.
The compound is primarily sourced from synthetic processes in chemical laboratories and pharmaceutical companies. It belongs to the class of organic compounds known as amines, specifically tertiary amines, due to the presence of a nitrogen atom bonded to three carbon-containing groups. Its molecular formula is , and it has a molecular weight of approximately 222.302 g/mol .
The synthesis of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride can be achieved through several methods. One notable approach involves the reaction of N-methylpiperidin-4-amine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
The reaction typically requires controlled conditions to optimize yield and purity. The use of solvents like dimethylformamide or acetonitrile is common, and purification methods such as recrystallization or chromatography are employed to isolate the final product.
The molecular structure of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride features a piperidine ring substituted with a fluorobenzyl group and a methyl group. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity.
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions typical for amines, including alkylation and acylation. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride, particularly in relation to its potential therapeutic uses, typically involves interaction with neurotransmitter systems in the brain. It may act on specific receptors, such as dopamine or serotonin receptors, contributing to its effects on mood and cognition.
The compound exhibits stability under normal laboratory conditions but should be stored at controlled temperatures (2–8 °C) to maintain integrity . Its reactivity can be influenced by the presence of functional groups within its structure.
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Research indicates that it may play a role in modulating neurotransmitter activity, making it a candidate for further investigation in treatments for conditions such as schizophrenia or depression .
The core synthetic route to N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride centers on sequential N-alkylation reactions. A pivotal intermediate, 1-methylpiperidin-4-amine, undergoes initial N-alkylation with 4-fluorobenzyl chloride/bromide under basic conditions. This reaction typically employs acetonitrile or toluene as solvents with inorganic bases such as potassium carbonate or sodium carbonate to facilitate nucleophilic substitution. Critical optimization involves maintaining reaction temperatures between 60-80°C to suppress di-alkylation byproducts while achieving >85% conversion. Post-reaction, the free base is isolated via aqueous workup and solvent distillation, with purity >98% confirmed by HPLC [1] [3].
The secondary amine intermediate then reacts with 4-(isobutyloxy)benzyl derivatives to form the tertiary amine backbone. Patent US10597363B2 highlights the use of phenyl carbonates or chloroformates as activating agents for this coupling, minimizing epimerization risks associated with traditional carbodiimide reagents. Solvent selection (e.g., 2-butanone) proves crucial here, as polar aprotic solvents enhance reaction homogeneity and kinetics [1] [6].
Conversion of the tertiary amine free base to the hydrochloride salt demands precise control. Isopropanol and acetone are preferred crystallization solvents due to their moderate polarity, which promotes high crystal lattice energy and reduces solvate formation. Hydrochloric acid (typically concentrated or as gaseous HCl) is introduced at 0-5°C to prevent exothermic degradation. Key parameters include:
The resultant hydrochloride salt consistently exhibits >99.5% purity and <0.1% residual solvents, meeting ICH guidelines [1] [6].
Catalytic reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane/acetic acid systems provides a high-yield alternative for forming the C-N bond between piperidine and 4-fluorobenzaldehyde. This method achieves enantioselectivity >98% ee when chiral catalysts like (R)-BINAP are employed. Additionally, palladium-catalyzed coupling enables the use of unprotected aminopiperidine intermediates, reducing synthetic steps. These catalytic routes increase overall yield from 65% (non-catalytic) to 92% while reducing byproduct formation to <3% [3] [4] [6].
Table 1: Comparative Analysis of Key Synthetic Approaches
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Classical Alkylation | K₂CO₃, CH₃CN, 80°C | 78 | 98.2 | Lower catalyst cost |
Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, RT | 92 | 99.1 | Superior stereocontrol |
Palladium-Catalyzed | Pd(OAc)₂/XPhos, K₃PO₄, toluene, 100°C | 89 | 99.5 | Fewer protection/deprotection steps |
Polymorphic control of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is essential for pharmaceutical bioavailability. Patent US7732615B2 details Form I crystallization via solvent-mediated phase transformation. Key crystallization parameters include:
Form I exhibits superior stability (no phase transition below 150°C) and solubility (42 mg/mL in pH 6.8 buffer) compared to metastable Form II. Powder X-ray diffraction (PXRD) analysis confirms distinct peaks for Form I at 2θ = 8.7°, 12.3°, 16.9°, and 26.1°, while differential scanning calorimetry (DSC) shows a single endotherm at 192°C corresponding to its melting point. Hydration stability studies confirm non-hygroscopic behavior (<0.2% weight gain at 80% RH) [5] [6].
Table 2: Polymorph Characterization Data
Property | Form I | Form II | Amorphous |
---|---|---|---|
Melting Point (°C) | 192 | 179 (decomp) | N/A |
PXRD Peaks (2θ) | 8.7°, 12.3°, 16.9° | 7.2°, 14.8°, 22.6° | Halo pattern |
Solubility (mg/mL) | 42.0 | 58.2 (transient) | 71.5 (unstable) |
Hygroscopicity | Non-hygroscopic | Hygroscopic | Extremely hygroscopic |
Industrial synthesis incorporates solvent sustainability and atom economy. Patent US10597363B2 replaces dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, reducing environmental impact (ODP=0 vs. 0.33 for DCM) while maintaining >99% recovery. Catalytic system innovations include immobilized lipase catalysts for enantioselective amidation, enabling aqueous-phase reactions at ambient temperature. Process mass intensity (PMI) has been reduced from 87 to 32 through:
Continuous flow hydrogenation using microchannel reactors enhances safety and reduces reaction times from 12 hours (batch) to 30 minutes, while improving E-factor metrics to 8.2 compared to 23.5 for batch processes. These innovations align with ACS Green Chemistry Institute guidelines for pharmaceutical manufacturing [1] [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7